molecular formula C10H19N B3327668 Spiro[4.5]decan-8-amine CAS No. 3643-25-2

Spiro[4.5]decan-8-amine

Cat. No.: B3327668
CAS No.: 3643-25-2
M. Wt: 153.26 g/mol
InChI Key: QPIGFMXNPDOLDK-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-amine is a chemical compound characterized by its unique spirocyclic structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C10H19N, and it has a molecular weight of 153.26 g/mol .

Mechanism of Action

Target of Action

Spiro[4.5]decan-8-amine primarily targets the Prolyl Hydroxylase Domains (PHDs) .

Mode of Action

This compound interacts with its targets, the PHDs, by binding to the active site of these enzymes . This binding competes with the 2-oxoglutarate (2OG) co-substrate, thereby inhibiting the activity of the PHDs . The extent to which the compound competes with HIF-α, and possibly other PHD substrates, varies .

Biochemical Pathways

The inhibition of PHDs by this compound affects the HIF pathway . Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, signaling for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, this compound can mimic elements of the physiological hypoxic response, leading to the upregulation of HIF target genes . These genes include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of HIF target genes . This upregulation can lead to increased production of proteins like EPO and VEGF, which have significant roles in processes such as erythropoiesis and angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the oxygen levels in the cellular environment, given its role in the HIF pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[4.5]decan-8-amine can be synthesized through various synthetic routes. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically proceeds under mild conditions, making it convenient for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of commercially available reagents and mild reaction conditions facilitates its production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) and chlorine (Cl2).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[4.5]decan-8-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: this compound is investigated for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: The compound’s potential therapeutic applications are explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    Spiro[4.5]decanone: This compound shares a similar spirocyclic structure but differs in its functional groups.

    Spiro thiazolidinone: Another spirocyclic compound with potential biological activity, used in medicinal chemistry.

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound is structurally related to Spiro[4.5]decan-8-amine.

Uniqueness: this compound stands out due to its amine functional group, which imparts unique chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for various research applications .

Properties

IUPAC Name

spiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGFMXNPDOLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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